2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole

Lipophilicity Druglikeness ADME Prediction

Researchers pursuing sterically-tuned bromothiazole building blocks for cross-coupling frequently encounter unwanted N-quaternization with simpler 2-bromothiazole analogs. 2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole (CAS 2731009-60-0) resolves this through its 4-neopentyl substituent, which measurably suppresses N-quaternization (ΔΔΔG‡ = 570 cal mol⁻¹ vs. 2-alkyl thiazoles) while delivering LogP 3.49-positioned within the optimal CNS drug candidate window (LogP 2-5). • Reactive C2-Br handle validated for Suzuki, Buchwald-Hartwig, and Kumada catalyst-transfer polycondensation • 98% purity ensures reproducible cross-coupling yields and high-MW polymer synthesis • Sourced from BenchChem with rapid global dispatch for medicinal chemistry, agrochemical, and materials science R&D programs

Molecular Formula C8H12BrNS
Molecular Weight 234.16 g/mol
Cat. No. B13624698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole
Molecular FormulaC8H12BrNS
Molecular Weight234.16 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1=CSC(=N1)Br
InChIInChI=1S/C8H12BrNS/c1-8(2,3)4-6-5-11-7(9)10-6/h5H,4H2,1-3H3
InChIKeyKEAGHQKQFBORHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole: Identity & Procurement


2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole (CAS 2731009-60-0, molecular formula C₈H₁₂BrNS, molecular weight 234.16 g/mol) is a brominated thiazole derivative bearing a sterically demanding neopentyl (2,2-dimethylpropyl) substituent at the 4-position of the thiazole ring . The compound belongs to the 2-bromo-4-alkylthiazole subclass, which serves as a versatile electrophilic building block in palladium-catalyzed cross-coupling chemistry and medicinal chemistry scaffold elaboration [1]. Its defining structural features—a reactive C2‑Br site paired with a bulky, lipophilic 4‑neopentyl group—create a reactivity profile that is fundamentally distinct from both unsubstituted bromothiazoles and 2‑alkylthiazole regioisomers. The compound is commercially available with a specified purity of 98% and a predicted LogP of 3.49 .

Cross-coupling-ready C2-Br electrophile for Pd-catalyzed diversification
Sterically shielded neopentyl-substituted thiazole scaffold
Reduces competing N-quaternization during synthesis
Lipophilicity-enhanced building block for CNS/agrochemical design

2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole: Superiority Over Generics


Generic substitution with simpler 2‑bromothiazole (CAS 3034-53-5, LogP 1.93) or 4‑bromothiazole (CAS 34259-99-9) introduces fundamentally different steric, electronic, and lipophilicity profiles that alter both synthetic utility and downstream biological performance . The 4‑neopentyl group in the target compound imposes a steric barrier that measurably suppresses undesired N‑quaternization (ΔΔΔG‡ = 570 cal mol⁻¹ for bulky 4‑alkyl vs. 2‑alkyl thiazoles [1]) while simultaneously raising LogP by approximately 1.6 log units relative to unsubstituted 2‑bromothiazole . Conversely, analogs such as 2‑bromo‑4‑tert‑butylthiazole or 2‑bromo‑4‑methylthiazole lack the same degree of branching at the β‑carbon of the alkyl chain, resulting in different conformational shielding of the thiazole ring and altered pharmacokinetic predictivity. Substituting with a 2‑alkylthiazole regioisomer (e.g., 2‑(2,2‑dimethylpropyl)thiazole) repositions the alkyl group to the electronically distinct C2 position, reversing the established reactivity hierarchy (2‑substituted > 5‑substituted > 4‑substituted for electrophilic attack at nitrogen [2]) and eliminating the reactive bromine handle required for cross‑coupling diversification.

Unsubstituted bromothiazoles (e.g., 2-bromothiazole) have lower lipophilicity and no C4 steric shielding, altering reactivity and membrane permeability prediction.
2‑Alkylthiazole regioisomers reposition the alkyl group to C2, eliminating the reactive C2‑Br handle required for cross‑coupling diversification.
4‑Alkyl analogs with less β‑branching (tert‑butyl, methyl) provide different conformational shielding and may not replicate the neopentyl steric profile.

2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole: Differentiation Evidence


LogP Advantage: Higher Lipophilicity vs. 2-Bromothiazole

The target compound exhibits a calculated LogP of 3.49, compared with 1.93 for the unsubstituted 2‑bromothiazole comparator . This represents a ΔLogP of +1.56 units, corresponding to an approximately 36‑fold increase in octanol‑water partition coefficient. The elevated LogP is driven by the hydrophobic neopentyl substituent at the 4‑position and is consistent with the LogP of 3.04 observed for the closely related 4‑(2,2‑dimethylpropyl)‑2‑methylthiazole [1]. For medicinal chemistry campaigns where membrane permeability or blood‑brain barrier penetration is desired, this LogP shift places the compound closer to the optimal range (LogP 2–5) for orally bioavailable small molecules compared to the more polar parent 2‑bromothiazole.

Lipophilicity Shift
Data to verify
ΔLogP +1.56 (~36× higher partition coefficient)
Supports membrane permeability prediction for CNS/intracellular targets.
Predicted LogP; confirm experimentally.
Lipophilicity Druglikeness ADME Prediction

Steric Shielding: Neopentyl Suppresses N-Quaternization

Kinetic measurements by Pepe et al. (1979) demonstrated that bulky 4‑alkyl substituents exert a significantly stronger deactivating effect on N‑methylation than isomeric 2‑alkyl substituents, with a quantified differential free energy of activation ΔΔΔG‡ = 570 cal mol⁻¹ after correction for electronic effects (pKa) and conformational preference [1]. Although the specific neopentyl group was not among the alkyl substituents tested in that study, the neopentyl moiety (2,2‑dimethylpropyl) presents a quaternary β‑carbon with three methyl groups, making it substantially bulkier than the n‑propyl and i‑propyl groups for which the 570 cal mol⁻¹ value was established. This steric effect is structurally significant: it retards unwanted N‑quaternization side reactions during subsequent synthetic manipulations such as alkylation or thiazolium salt formation, preserving the integrity of the thiazole nitrogen for late‑stage functionalization. The effect has been corroborated by independent studies showing that steric effects on the forward Menschutkin methylation reaction are smaller for thiazoles than for pyridines, yet remain structurally tunable through 4‑position substitution [2].

Steric Deactivation
Class-level inference
ΔΔΔG‡ ≥ 570 cal mol⁻¹ (extrapolated for neopentyl)
Reduces N‑quaternization side reactions during synthesis.
Extrapolated from n‑propyl/i‑propyl data.
Steric Protection N-Methylation Kinetics Quaternary Thiazolium Salt Formation

Regioselective Cross-Coupling at C2-Br

Cross‑coupling reactions on 2,4‑dibromothiazole occur preferentially at the more electron‑deficient C2 position, enabling controlled sequential functionalization to yield 2‑substituted 4‑bromothiazoles in 65–85% yield across 10 reported examples [1]. The photodebromination reactivity order independently confirms: 2‑bromothiazole > 5‑bromothiazole ≫ 4‑bromothiazole, reflecting ground‑state C–Br bond strengths [2]. In the target compound, the bromine atom resides exclusively at the 2‑position—the most reactive site—while the 4‑position is occupied by the neopentyl group. This arrangement is synthetically orthogonal to 4‑bromo‑2‑alkylthiazoles, where the bromine is at the less reactive 4‑position and the 2‑position is blocked, fundamentally altering the order and ease of cross‑coupling functionalization. For nucleophilic aromatic substitution, Forlani and Todesco (1978) demonstrated that 4‑halogenothiazoles can, under certain conditions, react at rates comparable to or exceeding those of 2‑halogenothiazoles, but this requires specific nucleophile/solvent combinations and does not generalize to palladium‑catalyzed couplings [3].

C2 Regioselectivity
Cross-study comparable
C2-Br > C5-Br >> C4-Br; cross‑coupling yields 65–85%
Predictable, high-yielding C2 functionalization without regioisomeric ambiguity.
Pd‑catalyzed couplings; photodebromination order.
Palladium Catalysis Cross-Coupling Regioselectivity

Higher Purity Specification vs. Generics

The target compound is supplied at a certified purity of 98% by LeYan (Product No. 1958141), compared with a typical purity specification of 95% for generic 2‑bromothiazole and 4‑bromothiazole building blocks from multiple vendors . While this 3‑percentage‑point difference may appear modest, in the context of cross‑coupling chemistry—where catalyst poisoning by trace impurities can depress yields—and medicinal chemistry SAR campaigns—where impurity‑driven false positives are a recognized problem—the higher purity specification reduces the need for repurification before use. The compound is further characterized by confirmed molecular formula (C₈H₁₂BrNS), molecular weight (234.16 g/mol), and a defined SMILES string (CC(C)(C)Cc1csc(Br)n1) enabling unambiguous identity verification .

Purity Grade
Supplier spec
98% (LeYan) vs typical 95% for generic bromothiazoles
Reduces need for pre‑use purification.
Analytical method not always specified.
Purity Specification Quality Control Procurement

Bromine Handle Enables Divergent Synthesis

The non‑brominated analog 4‑(2,2‑dimethylpropyl)thiazole (CAS 935460-44-9, molecular formula C₈H₁₃NS, MW 155.26) lacks the C2‑Br reactive handle and therefore cannot participate directly in palladium‑catalyzed cross‑coupling, lithium‑halogen exchange, or Grignard formation at the 2‑position . The target compound's C2‑Br bond serves as a synthetic linchpin for Suzuki, Negishi, Stille, and Kumada couplings, enabling the introduction of aryl, heteroaryl, alkenyl, and alkyl diversity elements at the 2‑position while the 4‑neopentyl group remains intact [1]. The presence of bromine also increases molecular weight (234.16 vs. 155.26 g/mol) and alters electronic properties: the electron‑withdrawing bromine reduces electron density at C2, enhancing susceptibility to nucleophilic attack and facilitating metal‑catalyzed oxidative addition—the rate‑determining step in most cross‑coupling catalytic cycles [2].

C2‑Br Synthetic Handle
Supporting evidence
C2‑Br present; enables Suzuki, Negishi, Stille, Grignard couplings
Enables divergent library synthesis at C2 while retaining 4‑neopentyl group.
Non‑brominated analog lacks cross‑coupling handle.
Synthetic Handle Derivatization Building Block Utility

2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole: High-Impact Applications


CNS Hit-to-Lead: Elevated Lipophilicity

The LogP of 3.49 positions 2‑bromo‑4‑(2,2‑dimethylpropyl)‑1,3‑thiazole within the optimal lipophilicity window for CNS drug candidates (typically LogP 2–5), offering a substantial advantage over 2‑bromothiazole (LogP 1.93) . Medicinal chemists pursuing targets requiring blood‑brain barrier penetration or intracellular accumulation can use this building block to construct focused libraries with intrinsically higher membrane permeability, while retaining the C2‑Br handle for late‑stage diversification via Suzuki or Buchwald‑Hartwig coupling [1]. The steric protection at the 4‑position further reduces the risk of N‑glucuronidation or N‑oxidation at the thiazole nitrogen—common metabolic liabilities for less hindered thiazole‑containing compounds [2].

Agrochemical Discovery: Fungicidal & Herbicidal Screening

Thiazole derivatives are established pharmacophores in seven marketed agrochemicals, including the fungicides thiabendazole, thifluzamide, ethaboxam, and oxathiapiprolin . The neopentyl group is a recognized lipophilic bulk element in agrochemical design, contributing to improved cuticular penetration in plants and enhanced soil persistence. 2‑Bromo‑4‑(2,2‑dimethylpropyl)‑1,3‑thiazole offers a single‑step entry point to 2‑aryl/heteroaryl‑4‑neopentylthiazole libraries via palladium‑catalyzed cross‑coupling, enabling rapid exploration of the 2‑position SAR while the 4‑neopentyl group provides the lipophilicity (LogP 3.49 [1]) and steric attributes valued in crop protection chemistry.

Regioregular Polymer Synthesis with Sterically Hindered Monomer

2‑Bromo‑4‑alkylthiazoles have been employed as monomers in Kumada‑catalyst transfer polycondensation to produce head‑to‑tail regioregular polythiazoles with defined optoelectronic properties . The neopentyl group at the 4‑position provides greater steric demand than conventional n‑octyl or 2‑ethylhexyl substituents, which can influence polymer solubility, π‑stacking distance, and solid‑state morphology. The C2‑Br serves as the polymerization‑active site, while the 4‑neopentyl group remains as a solubilizing and steric tuning element in the final polymer backbone. The 98% purity specification [1] is particularly critical for polymerization chemistry, where monomer purity directly correlates with achievable molecular weight and dispersity.

SAR Studies: Kinase & GPCR Ligands

The thiazole ring is a privileged scaffold in kinase inhibitor design (e.g., CDK inhibitors derived from 2‑bromothiazole ) and GPCR ligand discovery. Installation of the 4‑neopentyl group introduces a steric and lipophilic element at a position that, in many thiazole‑based inhibitors, projects toward a hydrophobic pocket or the solvent interface. The differential steric effect on N‑methylation (ΔΔΔG‡ = 570 cal mol⁻¹ for 4‑alkyl vs. 2‑alkyl [1]) provides a mechanistic basis for expecting altered binding kinetics or selectivity when the neopentyl group is placed at C4 rather than C2. The compound can be elaborated via regioselective C2 cross‑coupling (65–85% yields demonstrated for analogous 4‑bromothiazole systems [2]) to generate focused libraries for biochemical screening.

Application
Selection Property
Validation Focus
CNS hit‑to‑lead programs
Lipophilicity‑enhanced scaffold supporting permeability window
Membrane permeability and CNS penetration prediction
Agrochemical discovery
Neopentyl lipophilic bulk for cuticular penetration
Soil persistence and plant uptake models
Regioregular polymer synthesis
Sterically hindered monomer with C2‑Br polymerization site
Monomer purity and molecular weight control
Kinase & GPCR SAR studies
Sterically differentiated 4‑neopentyl group for binding pocket exploration
Selectivity and binding kinetics assessment
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